molecular formula C9H6O3 B1610725 1H-2-Benzopyran-1,4(3H)-dione CAS No. 5693-27-6

1H-2-Benzopyran-1,4(3H)-dione

Cat. No. B1610725
CAS No.: 5693-27-6
M. Wt: 162.14 g/mol
InChI Key: FRPUZPKXFMJGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598387B2

Procedure details

A stirred mixture of 2-acetylbenzoic acid (compound of formula (XI)) (1.00 Kg, 6.09 mol) and chlorobenzene (10.0 L) was treated with 5.5 molar hydrobromic acid in acetic acid (55 mL) and bromine (310 mL) then warmed to approximately 30° C. After 3 hours water (10.0 L) was added and the reaction heated to reflux. After 3 hours the reaction was cooled to 60° C. and the organic layer removed. The aqueous layer was extracted with chlorobenzene (2.0 L) and the combined organic layers concentrated under reduced pressure to approximately 3.0 L. Propan-2-ol (5.0 L) was charged and the slurry cooled to 0° C. before being filtered and washed with propan-2-ol (2.0 L). The resulting solid was dried in vacuo at 50° C. to give the title compound (736 g, 75%); 1H NMR (400 MHz, CDCl3): δ 5.14 (2H, s, H-9), 7.82-7.91 (2H, m, H-2 and 3), 8.08-8.10 (1H, m, H-1), 8.28-8.30 (1H, m, H-4); 13C NMR (100 MHz, CDCl3) δ 73.4, 125.6, 128.0, 130.9, 131.8, 134.7, 135.9, 161.4 and 189.5.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
310 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].ClC1C=CC=CC=1.Br.O>C(O)(=O)C.BrBr>[C:6]1(=[O:8])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[C:1](=[O:3])[CH2:2][O:7]1

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
10 L
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
310 mL
Type
solvent
Smiles
BrBr
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours the reaction was cooled to 60° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic layer removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chlorobenzene (2.0 L)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers concentrated under reduced pressure to approximately 3.0 L
ADDITION
Type
ADDITION
Details
Propan-2-ol (5.0 L) was charged
TEMPERATURE
Type
TEMPERATURE
Details
the slurry cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
washed with propan-2-ol (2.0 L)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C1(OCC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 736 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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